molecular formula C10H16 B14647633 (3aS,7aS)-1-Methylideneoctahydro-1H-indene CAS No. 52775-75-4

(3aS,7aS)-1-Methylideneoctahydro-1H-indene

Cat. No.: B14647633
CAS No.: 52775-75-4
M. Wt: 136.23 g/mol
InChI Key: WQQLYIRXJTVHRG-VHSXEESVSA-N
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Description

(3aS,7aS)-1-Methylideneoctahydro-1H-indene is a complex organic compound characterized by its unique structure, which includes a methylidene group attached to an octahydroindene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-1-Methylideneoctahydro-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, a precursor like 2-methyl-1,3-cyclopentanedione can be reacted with methyl vinyl ketone in the presence of a catalyst such as proline to form the desired indene structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-1-Methylideneoctahydro-1H-indene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated hydrocarbon.

Scientific Research Applications

(3aS,7aS)-1-Methylideneoctahydro-1H-indene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (3aS,7aS)-1-Methylideneoctahydro-1H-indene exerts its effects involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aS,7aS)-1-Methylideneoctahydro-1H-indene apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective.

Properties

CAS No.

52775-75-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(3aS,7aS)-3-methylidene-1,2,3a,4,5,6,7,7a-octahydroindene

InChI

InChI=1S/C10H16/c1-8-6-7-9-4-2-3-5-10(8)9/h9-10H,1-7H2/t9-,10+/m0/s1

InChI Key

WQQLYIRXJTVHRG-VHSXEESVSA-N

Isomeric SMILES

C=C1CC[C@H]2[C@@H]1CCCC2

Canonical SMILES

C=C1CCC2C1CCCC2

Origin of Product

United States

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